molecular formula C19H21N3O3S B3250500 (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035018-09-6

(E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B3250500
CAS No.: 2035018-09-6
M. Wt: 371.5
InChI Key: JKGYTYDGRHIGLH-GXDHUFHOSA-N
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Description

(E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide (CAS 2035018-09-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C19H21N3O3S and a molecular weight of 371.45 g/mol, this compound features a unique structure that combines a 3,5-dimethylpyrazole ring substituted with a furan group, connected via an ethyl linker to an (E)-2-phenylethenesulfonamide moiety. This integration of multiple pharmacophores, including the pyrazole and sulfonamide groups, is often associated with diverse biological activities. Pyrazole-sulfonamide hybrids are a prominent class of compounds investigated for a broad spectrum of pharmacological applications. Research into similar structures has demonstrated potential antiproliferative, anti-inflammatory, and antimicrobial activities, making them valuable scaffolds in the development of new therapeutic agents. The presence of the sulfonamide group suggests potential for enzyme inhibition, a common mechanism for many pharmaceuticals. This product is intended for non-human research applications and is a key intermediate for researchers synthesizing and evaluating novel bioactive molecules in fields such as organic synthesis and chemical biology. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. For lab chemicals, always use appropriate safety precautions.

Properties

IUPAC Name

(E)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-15-19(18-9-6-13-25-18)16(2)22(21-15)12-11-20-26(23,24)14-10-17-7-4-3-5-8-17/h3-10,13-14,20H,11-12H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGYTYDGRHIGLH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article discusses the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and subsequent functionalization with furan and phenylethenesulfonamide groups. The synthetic pathway can be summarized as follows:

  • Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a precursor.
  • Substitution Reactions : Introduction of furan and phenylethenesulfonamide moieties through electrophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives similar to (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide have shown promising results in inhibiting cancer cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
5fC6 Glioma5.13Induces apoptosis and cell cycle arrest
5-FUC6 Glioma8.34Standard chemotherapy agent

The compound was found to induce cell cycle arrest, particularly in the G0/G1 phase, suggesting its potential as an effective treatment for glioma .

Antioxidant and Anti-inflammatory Effects

Molecular docking studies have revealed that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. For example, compounds structurally related to our target have demonstrated the ability to scavenge free radicals and inhibit pro-inflammatory cytokines .

The proposed mechanism of action for (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide involves:

  • Binding to Molecular Targets : The sulfonamide group enhances binding affinity to various biological macromolecules.
  • Modulation of Signaling Pathways : It may interact with pathways involved in cell proliferation and apoptosis.
  • Electrophilic Nature : The furan and pyrazole rings can undergo nucleophilic attacks, leading to diverse biological interactions.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were tested against various cancer cell lines, showing significant cytotoxic effects and potential for development as anticancer agents .
  • Antioxidant Activity Assessment : Research indicated that these compounds can effectively reduce oxidative stress markers in vitro, supporting their use as therapeutic agents for oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other pyrazole- and sulfonamide-containing molecules. Key comparisons include:

Property Target Compound Compound 27 () Pyrazol-3-one Derivative ()
Molecular Formula Not Provided C₂₂H₂₄ClN₅O₃S C₁₃H₁₁N₃O₄
Molecular Weight Not Provided 498.0 g/mol 273.24 g/mol
Melting Point Not Provided 138–142°C 170°C
Key Functional Groups Pyrazole, furan, ethenesulfonamide, phenyl Pyridine sulfonamide, 4-chlorophenyl carbamoyl, butyl chain Pyrazolone, acetyl, nitrobenzylidene
Hydrogen Bonding Sulfonamide (NH, SO₂), furan (O) Sulfonamide (SO₂), carbamoyl (NHCO), pyridine (N) Pyrazolone (C=O, NH), nitro (O)
Spectral Signatures Expected IR: ~1164 cm⁻¹ (SO₂), ~1600 cm⁻¹ (furan C-O-C) IR: 1385, 1164 cm⁻¹ (SO₂); NMR: δ 7.36 (Ph), 8.96 (pyridine H) IR: 1702 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂); Rf = 0.7

Substituent Effects on Physicochemical Properties

  • Furan vs. Pyridine/Chlorophenyl : The furan-2-yl group in the target compound introduces electron-rich aromaticity, contrasting with the electron-deficient pyridine in Compound 27 (). This difference may influence solubility, with furan likely enhancing polar interactions compared to the lipophilic 4-chlorophenyl group .
  • Ethenesulfonamide vs. Carbamoyl: The (E)-ethenesulfonamide group in the target compound offers conformational rigidity and distinct hydrogen-bonding capacity relative to the carbamoyl group in Compound 25.
  • Pyrazole vs. Pyrazolone : The pyrazolone core in ’s derivative includes a ketone group, increasing hydrogen-bond acceptor capacity compared to the target’s methyl-substituted pyrazole. This difference may explain the higher melting point (170°C) of the pyrazolone derivative .

Hydrogen Bonding and Crystallographic Behavior

As per , hydrogen-bonding patterns significantly impact crystallinity and stability. The target compound’s sulfonamide and furan groups may form C=O···H-N and O···H-C interactions, whereas Compound 27’s pyridine and carbamoyl groups enable N···H-O and NH···O=C bonds. Such variations could lead to differences in crystal packing and melting points .

Drug-Likeness and Pharmacokinetics

Compound 27’s higher molecular weight (498 g/mol) and pyridine moiety may reduce bioavailability compared to the target compound. The pyrazol-3-one derivative () complies with Lipinski’s rule, highlighting the role of compact heterocycles in optimizing drug-like properties .

Q & A

Q. What are the optimal synthetic pathways for preparing (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide?

The synthesis involves multi-step reactions, starting with the assembly of the pyrazole core. A common approach includes:

  • Step 1 : Condensation of furan-2-carbaldehyde with hydrazine derivatives to form the 4-(furan-2-yl)-3,5-dimethylpyrazole moiety.
  • Step 2 : Alkylation of the pyrazole nitrogen with ethylenediamine derivatives to introduce the ethyl linker.
  • Step 3 : Sulfonylation of the amine group using (E)-2-phenylethenesulfonyl chloride under controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions. Characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and stereochemical integrity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement .
  • FT-IR spectroscopy : Confirms sulfonamide (-SO₂NH-) and furan C-O-C stretching vibrations.
  • Elemental analysis (CHNS) : Validates empirical formula accuracy, with deviations <0.3% indicating purity .

Q. What functional groups dominate the compound’s reactivity?

The sulfonamide group (-SO₂NH-) is highly polar and participates in hydrogen bonding, influencing solubility and enzyme interactions. The furan ring (O-heterocycle) and pyrazole moiety (N-heterocycle) enable π-π stacking and electrophilic substitution reactions. The (E)-configured ethenesulfonamide group contributes to rigidity and stereoselective binding .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in the sulfonylation step?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity.
  • Temperature control : Maintain 0–5°C to reduce hydrolysis of the sulfonyl chloride.
  • Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity .

Q. How do structural contradictions in crystallographic data affect interpretation of bioactivity?

Discrepancies in bond angles or torsional strains (e.g., in the ethenesulfonamide group) may arise from dynamic disorder or polymorphism . Mitigation strategies:

  • High-resolution SCXRD : Collect data at 100 K to reduce thermal motion artifacts.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) to resolve packing ambiguities .

Q. What enzymatic targets are hypothesized for this compound, and how can inhibition mechanisms be validated?

Based on structural analogs, potential targets include acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Validation methods:

  • Kinetic assays : Measure IC₅₀ values using Ellman’s method (AChE) or stopped-flow CO₂ hydration (CA).
  • Docking simulations : Use AutoDock Vina to predict binding poses, focusing on sulfonamide-Zn²⁺ coordination in CA active sites .

Q. How does the (E)-configuration of the ethenesulfonamide group influence pharmacological properties?

The (E)-configuration imposes rigidity, favoring planar alignment with aromatic residues in enzyme pockets (e.g., CA IX). Comparative studies with (Z)-isomers show 3–5× higher inhibition potency due to reduced steric hindrance. Stereochemical stability is confirmed via UV-Vis monitoring (λmax ~260 nm) under physiological conditions .

Methodological Considerations

Q. What computational tools are recommended for predicting solubility and bioavailability?

  • LogP estimation : Use MarvinSketch or ACD/Labs to calculate partition coefficients (target LogP ~2.5 for optimal membrane permeability).
  • Solubility prediction : Employ QSPR models in SwissADME, accounting for sulfonamide hydrophilicity and furan/pyrazole hydrophobicity .

Q. How can researchers resolve conflicting spectral data (e.g., NMR splitting patterns)?

  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion) causing signal splitting.
  • 2D NMR (COSY, HSQC) : Assigns coupling partners and resolves overlapping peaks in crowded regions (e.g., pyrazole-H vs. furan-H) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

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